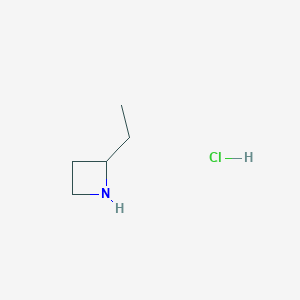

2-Ethylazetidine hydrochloride

Description

Research Context of Four-Membered Nitrogen Heterocycles

Four-membered nitrogen heterocycles, including azetidines and their β-lactam counterparts (2-azetidinones), are crucial substrates in the design and synthesis of biologically active compounds. nih.gov The rigid four-membered ring can impart favorable pharmacological properties and serve as a bioisostere for other cyclic systems. nih.govrsc.org The prevalence of the azetidine (B1206935) motif in numerous marketed drugs and clinical candidates underscores its importance in medicinal chemistry. nih.gov Research in this area focuses on developing new synthetic methods to access functionalized azetidines and exploring their reactivity for the construction of more complex molecular architectures. rsc.orgrsc.org

Challenges in the Synthesis of Azetidine Derivatives

The synthesis of azetidine derivatives is fraught with challenges primarily due to the inherent ring strain of the four-membered ring. bham.ac.ukmedwinpublishers.com This strain makes the formation of the ring energetically unfavorable and renders the resulting heterocycle susceptible to ring-opening reactions. nih.govbham.ac.uk Consequently, achieving high yields in azetidine synthesis can be problematic. bham.ac.uk Common synthetic strategies, such as intramolecular cyclization and cycloaddition reactions, must be carefully designed to overcome these hurdles. rsc.orgmedwinpublishers.com Researchers continue to develop novel and more efficient methods to address these synthetic difficulties. bham.ac.uk

Overview of 2-Ethylazetidine (B7941187) Hydrochloride within Azetidine Chemistry

2-Ethylazetidine hydrochloride is a specific derivative of the azetidine core structure. As a hydrochloride salt, it exhibits increased stability and water solubility, which can be advantageous for handling and in certain applications. The ethyl group at the 2-position of the azetidine ring introduces a specific stereocenter and can influence the molecule's steric and electronic properties. The study of such substituted azetidines is crucial for understanding how modifications to the ring system affect its chemical behavior and potential applications. The synthesis of optically active 2-substituted azetidines is an area of particular interest, as the stereochemistry of these compounds can be critical for their biological activity. rsc.org

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-ethylazetidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N.ClH/c1-2-5-3-4-6-5;/h5-6H,2-4H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJGRSNJCKHVHER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCN1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803590-85-3 | |

| Record name | 2-ethylazetidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Investigations of Azetidine Ring Formation and Transformations

Ring-Opening Mechanisms of Azetidines

The considerable ring strain in azetidines makes them prone to ring-opening reactions, which can be initiated by various reagents and conditions. These reactions are often more facile than with larger, less strained heterocyclic systems. nih.govacs.org

Nucleophilic ring-opening is a major class of reactions for azetidines. magtech.com.cnresearchgate.net Due to the stability of the azetidine (B1206935) ring, activation is often required, typically by converting the azetidine into a more reactive azetidinium ion through protonation or alkylation of the nitrogen atom. magtech.com.cnresearchgate.net This enhances the electrophilicity of the ring carbons, making them susceptible to nucleophilic attack.

The reaction generally proceeds via an SN2 mechanism, leading to the formation of functionalized linear amines. nih.gov A wide array of nucleophiles can be employed, including halides, amines, and oxygen-based nucleophiles. researchgate.net For instance, enantiopure azetidinium salts have been shown to react with nitrogen nucleophiles like the azide (B81097) anion or benzylamine, and oxygen nucleophiles such as acetate or alkoxides. researchgate.net

An acid-mediated intramolecular ring-opening has also been described, where a pendant amide group acts as the nucleophile, attacking the protonated azetidine ring. nih.govacs.org The rate of this decomposition is pH-dependent, with more rapid ring-opening occurring at lower pH values. nih.gov

| Azetidinium Ion Precursor | Nucleophile | Product Type | Reference |

|---|---|---|---|

| N-methylazetidinium trifluoromethanesulfonate | Azide (N3-) | γ-azidopropylamine derivative | researchgate.net |

| N-methylazetidinium trifluoromethanesulfonate | Benzylamine | γ-(benzylamino)propylamine derivative | researchgate.net |

| N-methylazetidinium trifluoromethanesulfonate | Acetate (AcO-) | γ-acetoxypropylamine derivative | researchgate.net |

| N-protonated aryl-azetidine with pendant amide | Pendant amide (intramolecular) | Decomposed ring-opened product | nih.govacs.org |

The inherent ring strain of azetidines is a significant driving force for their reactivity. This strain energy can be released in various chemical transformations, making certain reactions thermodynamically favorable. bris.ac.uknih.gov Strain-release can be a key factor in both the synthesis and subsequent reactions of azetidines.

For example, the synthesis of functionalized azetidines can be achieved through strain-release driven processes, such as the reaction of nucleophilic organometallic species with highly strained azabicyclo[1.1.0]butanes. The release of strain in the bicyclic system drives the formation of the less strained, substituted azetidine ring. Similarly, a multicomponent synthesis of azetidines leverages the strain-release ring-opening of azabicyclo[1.1.0]butane to drive the equilibrium of a nih.govbris.ac.uk-Brook rearrangement. bris.ac.uknih.gov

In the context of ring-opening, the release of strain is the thermodynamic driving force. Photochemically generated azetidinols, for instance, can undergo subsequent ring-opening upon the addition of electrophiles like electron-deficient ketones or boronic acids. beilstein-journals.org This "build and release" strategy utilizes the strain energy pre-installed in the four-membered ring to facilitate functionalization. beilstein-journals.org

The outcome of nucleophilic ring-opening reactions of unsymmetrically substituted azetidines is governed by a combination of electronic and steric factors, which determine the regioselectivity and stereoselectivity of the attack. magtech.com.cnresearchgate.net

Electronic Effects: Electronic effects often dominate the regioselectivity, especially in activated azetidinium ions. magtech.com.cnresearchgate.net Nucleophiles tend to attack the carbon atom that can best stabilize a positive charge in the transition state. magtech.com.cn For azetidines with 2-unsaturated substituents (e.g., aryl, alkenyl, cyano, or carboxylate groups), the C2-N bond is preferentially cleaved. magtech.com.cnresearchgate.net This is because these groups can stabilize the developing positive charge at the adjacent carbon through conjugation. magtech.com.cn Consequently, nucleophilic attack occurs at the C2 position. magtech.com.cn

Steric Effects: Steric hindrance can also play a crucial role. magtech.com.cn With sterically bulky or strong nucleophiles, the attack may be directed to the less substituted carbon adjacent to the nitrogen, overriding electronic preferences. magtech.com.cnresearchgate.net For instance, in 2-alkylazetidines, sterically demanding nucleophiles will preferentially attack the C4 position if it is less substituted. magtech.com.cn

Stereoselectivity: The ring-opening of azetidines can proceed with either inversion or retention of configuration, depending on the substrate and reaction conditions. Nucleophilic ring-opening of N-tosyl azetidines with aryl borates can result in racemic products, suggesting a process with significant carbocationic character. nih.gov However, introducing a hydroxyl group on the azetidine ring can direct the nucleophilic attack, leading to a predominant inversion of configuration. nih.gov In many cases, the ring-opening of azetidinium ions occurs in a stereoselective manner. researchgate.netnih.gov

| Azetidine Substituent at C2 | Controlling Factor | Site of Nucleophilic Attack | Reference |

|---|---|---|---|

| Unsaturated groups (Aryl, Alkenyl, Cyano) | Electronic Effect (Stabilization of transition state) | C2 (Carbon adjacent to the unsaturated group) | magtech.com.cn |

| Alkyl group | Steric Hindrance (with bulky nucleophiles) | C4 (Less substituted carbon) | magtech.com.cn |

| No substituent at C4 | General preference | C4 | researchgate.net |

| Trisubstituted with methyl at C4 | Steric/Electronic influence | C2 | researchgate.net |

Rearrangement Pathways Involving Azetidine Intermediates

Azetidines and their derivatives can participate in various rearrangement reactions, often leading to the formation of other heterocyclic systems. These rearrangements are driven by factors such as ring strain and the formation of stabilized intermediates.

The Stevens rearrangement is a 1,2-rearrangement that can convert quaternary ammonium (B1175870) salts into rearranged tertiary amines in the presence of a strong base. wikipedia.org This reaction proceeds through the formation of an ammonium ylide intermediate. wikipedia.org In the context of azetidine chemistry, the Stevens rearrangement can be utilized for ring expansion. magtech.com.cnnih.gov

For example, azetidines can be converted to their corresponding pyrrolidines through a process involving carbene transfer followed by a nih.govbris.ac.uk-Stevens rearrangement. nih.gov This one-carbon ring expansion is initiated by the formation of an azetidinium ylide, which then rearranges to the larger, five-membered pyrrolidine ring. nih.gov This strategy has been demonstrated using copper catalysts and, more recently, through biocatalytic methods employing engineered enzymes. nih.govacs.orgthieme-connect.com

Aziridinium (B1262131) ions, strained three-membered ring intermediates, can play a role in the chemistry of azetidines. nih.gov The formation of a bicyclic aziridinium ion can occur through intramolecular nucleophilic displacement in a C3-substituted azetidine. Subsequent nucleophilic attack on this intermediate can lead to ring-opened products.

Furthermore, aziridinium ylides are key intermediates in the one-carbon ring expansion of aziridines to form azetidines. nih.govacs.org In these reactions, the highly reactive aziridinium ylide can undergo a nih.govbris.ac.uk-Stevens rearrangement to yield the azetidine product. nih.govacs.org The fate of this intermediate is crucial, as it can also undergo competing reactions like cheletropic extrusion. nih.govacs.org Catalyst control is therefore essential to direct the reaction towards the desired azetidine product. chemrxiv.org

Reaction Mechanism Elucidation via Computational Chemistry

The formation of the azetidine ring, a key structural motif in many pharmaceuticals, often competes with the formation of the more thermodynamically stable five-membered pyrrolidine ring. nih.govfrontiersin.org Computational studies, particularly using Density Functional Theory (DFT), are instrumental in understanding the factors that control the regioselectivity of these cyclization reactions. nih.gov These studies allow for the precise mapping of reaction pathways and the characterization of high-energy transition states that are difficult to observe experimentally. nih.gov

A notable example is the lanthanide-catalyzed intramolecular aminolysis of epoxy amines, which can be directed to selectively form either azetidines or pyrrolidines. nih.govfrontiersin.org Computational modeling of this reaction has revealed how the catalyst influences the energy barriers of the competing pathways, thereby controlling the final product. nih.gov

Transition state analysis is a cornerstone of computational reaction mechanism studies. It involves locating the saddle point on the potential energy surface that connects reactants to products. The geometry and energy of this transition state (TS) determine the kinetic feasibility of a reaction pathway.

In the context of azetidine synthesis from cis-3,4-epoxy amines, DFT calculations have been used to compare the transition states of the competing 4-exo-tet (leading to azetidine) and 5-endo-tet (leading to pyrrolidine) ring closures. nih.govfrontiersin.org Calculations show that in the uncatalyzed reaction, the transition state leading to the pyrrolidine is lower in energy than that leading to the azetidine, which aligns with experimental observations where pyrrolidine is the major product. nih.gov

However, when a lanthanum (III) catalyst coordinated by dimethylamine is included in the model, the calculations reveal a reversal in the transition state energies. nih.govfrontiersin.org The transition state for azetidine formation becomes significantly more favorable (lower in energy) than the transition state for pyrrolidine formation. nih.gov This reversal provides a clear rationale for the observed catalytic regioselectivity. nih.govfrontiersin.org Key geometric parameters of the transition state, such as the forming C-N bond length and the angles of approach, are critical outputs of these calculations that help to visualize the cyclization process.

| Reaction Pathway | Catalyst System | Relative Transition State Energy (kcal/mol) | Key Feature |

|---|---|---|---|

| Azetidine Formation (4-exo-tet) | Uncatalyzed | Higher Energy | Kinetically disfavored |

| Pyrrolidine Formation (5-endo-tet) | Uncatalyzed | Lower Energy | Kinetically favored |

| Azetidine Formation (4-exo-tet) | La(OTf)3 with Dimethylamine | Much Lower Energy | Kinetically favored with catalyst |

| Pyrrolidine Formation (5-endo-tet) | La(OTf)3 with Dimethylamine | Much Higher Energy | Kinetically disfavored with catalyst |

Energetic landscape mapping provides a comprehensive view of a reaction mechanism, detailing the relative energies of all reactants, intermediates, transition states, and products. This "map" allows chemists to understand the thermodynamic and kinetic drivers of a reaction.

For the La(OTf)3-catalyzed synthesis of azetidines from epoxy amines, DFT studies have been employed to map the energetic landscape. nih.govfrontiersin.org The calculations begin with the coordination of the epoxy amine substrate to the lanthanum catalyst. The reaction then proceeds through the located transition state for the intramolecular nucleophilic attack of the amine on the epoxide carbon.

The computational results demonstrate that the presence of the lanthanum complex, coordinated by substrates and/or products, is crucial for altering the energetic landscape to favor azetidine formation. nih.govfrontiersin.org The energy profile clearly shows that the activation barrier for the 4-exo-tet cyclization is substantially lower than for the 5-endo-tet pathway in the catalyzed reaction, explaining the high yield and regioselectivity observed experimentally. nih.gov These computational findings suggest that the catalyst not only activates the substrate but also pre-organizes it in a conformation that favors the desired cyclization. nih.govfrontiersin.org

| Species | Pathway | Catalyst | Calculated Relative Energy (Arbitrary Units) | Significance |

|---|---|---|---|---|

| Reactant Complex | Azetidine/Pyrrolidine | La(OTf)3 | 0 | Reference energy level |

| Transition State (TS_Azetidine) | Azetidine Formation | La(OTf)3 | +15.2 | Activation barrier for azetidine ring closure |

| Transition State (TS_Pyrrolidine) | Pyrrolidine Formation | La(OTf)3 | +20.5 | Activation barrier for pyrrolidine ring closure |

| Azetidine Product Complex | Azetidine Formation | La(OTf)3 | -5.0 | Thermodynamic stability of the product complex |

Note: The energy values are illustrative based on typical DFT results for catalyzed reactions and represent the relative energies (ΔG) in kcal/mol. The specific values are derived from the discussion in the cited literature which indicates a significant preference for the azetidine pathway in the catalyzed reaction. nih.govfrontiersin.org

Reactivity and Advanced Functionalization of 2 Ethylazetidine and Its Derivatives

Nucleophilic Reactivity of Azetidines

The reactivity of azetidines towards nucleophiles is significantly enhanced by the activation of the ring nitrogen. researchgate.netrsc.org This activation, typically through N-quaternization or reaction with Lewis/Brønsted acids, forms an azetidinium ion. rsc.orgnih.gov The positively charged nitrogen atom polarizes the C-N bonds, making the ring carbons susceptible to nucleophilic attack and subsequent ring-opening via an SN2 mechanism. nih.govbohrium.com The regioselectivity of this attack is influenced by the substitution pattern on the azetidine (B1206935) ring. bohrium.com For N-alkoxycarbonyl azetidiniums with an alkyl group at the C2 position, such as in a 2-ethylazetidine (B7941187) derivative, nucleophilic attack generally occurs at the less sterically hindered C4 position. bohrium.com

Activated azetidine rings, such as those in azetidinium ions, readily undergo ring-opening reactions with oxygen-centered nucleophiles. While specific studies on 2-ethylazetidine hydrochloride are not detailed in the provided search results, the general reactivity pattern of 2-alkylazetidines can be described. The reaction of an N-activated 2-alkylazetidine with an oxygen nucleophile, like an acetate, would lead to the formation of a γ-amino alcohol derivative. mdpi.com The nucleophilic attack typically occurs at the C4 position, cleaving the C4-N bond to relieve ring strain and yield a linear amine product. nih.govbohrium.com

| Nucleophile | Azetidine Derivative | Product Structure | Reaction Type |

| Acetate (CH₃COO⁻) | N-Activated 2-Ethylazetidinium | CH₃COO-(CH₂)₂-CH(Et)-NHR | Nucleophilic Ring-Opening |

| Hydroxide (OH⁻) | N-Activated 2-Ethylazetidinium | HO-(CH₂)₂-CH(Et)-NHR | Nucleophilic Ring-Opening |

| Alkoxide (RO⁻) | N-Activated 2-Ethylazetidinium | RO-(CH₂)₂-CH(Et)-NHR | Nucleophilic Ring-Opening |

Nitrogen-centered nucleophiles also participate in the ring-opening of activated azetidines. For instance, azides can serve as effective nucleophiles in these reactions. mdpi.com The reaction of an N-activated 2-ethylazetidinium salt with a nitrogen nucleophile like an azide (B81097) or an amine would proceed via an SN2 attack, typically at the C4 position, to produce a γ-diamino compound or an amino azide, respectively. bohrium.com These reactions are often stereoselective and regioselective, providing a reliable method for synthesizing functionalized linear amines. nih.gov

| Nucleophile | Azetidine Derivative | Product Structure | Reaction Type |

| Azide (N₃⁻) | N-Activated 2-Ethylazetidinium | N₃-(CH₂)₂-CH(Et)-NHR | Nucleophilic Ring-Opening |

| Primary Amine (R'NH₂) | N-Activated 2-Ethylazetidinium | R'HN-(CH₂)₂-CH(Et)-NHR | Nucleophilic Ring-Opening |

| Secondary Amine (R'₂NH) | N-Activated 2-Ethylazetidinium | R'₂N-(CH₂)₂-CH(Et)-NHR | Nucleophilic Ring-Opening |

The ring-opening of activated azetidines with carbon-centered nucleophiles is a powerful tool for carbon-carbon bond formation. rsc.org Organometallic reagents, such as Grignard reagents and organolithiums, can open the azetidine ring. rsc.org For a 2-ethylazetidinium ion, the attack of a carbon nucleophile would preferentially occur at the C4 position, leading to the formation of a polysubstituted linear amine. nih.govbohrium.com This regioselectivity is driven by the steric hindrance of the ethyl group at C2. bohrium.com Additionally, cyanide has been shown to be an effective nucleophile for opening aziridinium (B1262131) ions, a close analogue, suggesting it would be reactive towards azetidinium ions as well. masterorganicchemistry.com

| Nucleophile | Azetidine Derivative | Product Structure | Reaction Type |

| Organolithium (R'Li) | N-Activated 2-Ethylazetidinium | R'-(CH₂)₂-CH(Et)-NHR | Nucleophilic Ring-Opening |

| Grignard Reagent (R'MgBr) | N-Activated 2-Ethylazetidinium | R'-(CH₂)₂-CH(Et)-NHR | Nucleophilic Ring-Opening |

| Cyanide (CN⁻) | N-Activated 2-Ethylazetidinium | NC-(CH₂)₂-CH(Et)-NHR | Nucleophilic Ring-Opening |

Electrophilic Functionalization of Azetidines

Beyond ring-opening reactions, the azetidine ring itself can be functionalized. A key strategy involves the deprotonation of a C-H bond adjacent to the nitrogen atom (the α-position) to form a carbanion, which can then react with various electrophiles. uniba.it

The α-functionalization of azetidines provides a direct route to more complex derivatives. This is often achieved by metalation, typically using a strong base like an organolithium reagent, to deprotonate the C2 position. uniba.it The presence of an activating group on the nitrogen, such as a Boc group, or a directing group at C2, like an oxazoline (B21484), can facilitate this process. nih.gov

Research has demonstrated the diastereoselective α-alkylation of N-borane-azetidine-2-carboxylic acid ester complexes. rsc.org A similar strategy has been applied to N-((S)-1-arylethyl)azetidine-2-carbonitriles, which undergo base-promoted α-alkylation via their N-borane complexes. rsc.org For example, the treatment of a diastereomerically pure borane (B79455) complex of N-((S)-1′-(4′′-methoxyphenyl)ethyl)azetidine-2-carbonitrile with LDA followed by an electrophile like benzyl (B1604629) bromide resulted in the α-benzylated product in high yield and diastereoselectivity. rsc.org This methodology allows for the stereoselective introduction of substituents at the C2 position. rsc.org

The scope of electrophiles used in these α-functionalization reactions is broad and includes:

Alkyl halides: Methyl, ethyl, n-butyl, and benzyl halides have been successfully used. rsc.org

Carbonyl compounds: Acetone can be used as an electrophile, leading to the formation of a β-hydroxy amine derivative after trapping. nih.gov

Acylating agents: Electrophiles like ethyl chloroformate and Boc₂O can introduce ester and carbamate (B1207046) functionalities, respectively. rsc.orgnih.gov

The table below summarizes the outcomes of α-alkylation on an N-borane azetidine-2-carbonitrile (B3153824) complex, demonstrating the versatility of this strategy. rsc.org

| Electrophile | Product | Combined Yield |

| Benzyl bromide | α-Benzylated azetidine-2-carbonitrile | 74% |

| Methyl iodide | α-Methylated azetidine-2-carbonitrile | 77% |

| Ethyl iodide | α-Ethylated azetidine-2-carbonitrile | 66% |

| n-Butyl iodide | α-Butylated azetidine-2-carbonitrile | 71% |

| Ethyl chloroformate | α-Ethoxycarbonylated azetidine-2-carbonitrile | 29-57% |

Data derived from studies on N-((S)-1-arylethyl)azetidine-2-carbonitrile N-borane complexes. rsc.org

Strain-Driven Reactivity of the Azetidine Ring

The inherent ring strain of azetidines is a primary driver of their reactivity. rsc.orgrsc.orgresearchwithrutgers.com This strain can be harnessed to promote reactions that would not readily occur in less strained systems. Strain-release is the thermodynamic driving force for many of the ring-opening reactions discussed previously. nih.govmdpi.com

A notable example of leveraging this strain is in the multicomponent synthesis of functionalized azetidines from highly strained precursors like azabicyclo[1.1.0]butanes. nih.govnih.gov The strain-release ring-opening of azabicyclo[1.1.0]butane can drive the equilibrium of subsequent reactions, such as a nih.govbohrium.com-Brook rearrangement, allowing for the rapid assembly of complex azetidine structures. nih.gov While this method builds the azetidine ring rather than functionalizing a pre-existing one, it underscores the central role of ring strain in the chemistry of four-membered nitrogen heterocycles. nih.govbris.ac.uk The stability of the azetidine ring is intermediate between that of aziridines and pyrrolidines, which allows for its unique reactivity to be triggered under appropriate conditions, making it a valuable scaffold in organic synthesis. rsc.orgrsc.org

Regioselective and Stereoselective Functionalization

The functionalization of the azetidine ring, such as in 2-ethylazetidine, can be controlled with high precision to yield specific isomers. This control is categorized as regioselectivity (where a reaction occurs at a specific position) and stereoselectivity (which dictates the three-dimensional arrangement of the new functional group).

Regioselectivity is often achieved by using directing groups that guide a reagent to a specific location. For instance, the nitrogen atom of the azetidine ring can direct the metalation of an N-aryl substituent to the ortho position. In a study on N-methyl-2-arylazetidines, lithiation with n-hexyllithium (B1586676) was found to occur exclusively at the ortho position of the aryl ring, demonstrating the powerful directing effect of the azetidine nitrogen. This high regioselectivity allows for the introduction of various electrophiles specifically at the position adjacent to the azetidine substituent. The reaction's efficiency is significantly enhanced by the addition of TMEDA (tetramethylethylenediamine), which accelerates the lithiation process.

| Substrate | Base/Additive | Time (h) | Electrophile | Product | Yield (%) |

| 1-methyl-2-phenylazetidine | n-HexLi | 1 | MeI | ortho-methylated product | 43 |

| 1-methyl-2-phenylazetidine | n-HexLi | 5 | MeI | ortho-methylated product | 93 |

| 1-methyl-2-phenylazetidine | n-HexLi / 20% TMEDA | 1 | MeI | ortho-methylated product | 91 |

Stereoselectivity in the functionalization of azetidines is critical for creating molecules with specific biological activities. One effective strategy involves substrate-controlled synthesis, where the existing stereochemistry of the molecule dictates the stereochemical outcome of a new modification. A notable example is the α-alkylation of azetidine-2-carbonitriles. youtube.com By attaching a chiral auxiliary (like (S)-1-arylethylamine) to the azetidine nitrogen, the molecule's conformation becomes biased. youtube.com Formation of an N-borane complex further locks this conformation, allowing for highly diastereoselective deprotonation and subsequent alkylation at the C2 position. youtube.com For example, the reaction of the N-borane complex of N-((S)-1'-(4''-methoxyphenyl)ethyl)azetidine-2-carbonitrile with LDA followed by benzyl bromide yields the α-benzylated product with high diastereoselectivity (72% yield of one diastereomer vs. 2% of the other). youtube.com This method enables the synthesis of optically active 2-substituted azetidine-2-carbonitriles. youtube.com

Reactivity Profile of Unsaturated Azetidine Derivatives

Unsaturated azetidines, containing one degree of unsaturation, exhibit unique reactivity due to a combination of ring strain and the presence of a π-bond. researchgate.netchemistrystudent.com Their chemical behavior is largely defined by the position of the double bond within or outside the ring system.

A 3-ethylideneazetidine (B1369734) is a four-membered nitrogen-containing ring that features a carbon-carbon double bond outside the ring (exocyclic) at the C3 position. This arrangement makes it a structural analog of a cyclic allylamine (B125299). The allylamine motif consists of an amine linked to an allyl group (-CH₂-CH=CH₂), and its reactivity is characterized by the interplay between the nitrogen atom and the adjacent double bond.

The exocyclic double bond in 3-ethylideneazetidines is expected to undergo reactions typical of alkenes, particularly electrophilic additions. savemyexams.comlibretexts.orglibretexts.org The high electron density of the π-bond makes it susceptible to attack by electrophiles. chemistrystudent.com

Electrophilic Addition of Hydrogen Halides (HX) : The reaction would involve the protonation of the double bond to form a carbocation intermediate, followed by attack of the halide nucleophile. libretexts.orglibretexts.org The regioselectivity would be dictated by the stability of the resulting carbocation.

Hydroboration-Oxidation : This two-step sequence is a classic method for the anti-Markovnikov hydration of an alkene. wikipedia.orglibretexts.org Treatment of a 3-ethylideneazetidine with a borane reagent (like BH₃) would lead to the syn-addition of a hydrogen and a borane group across the double bond, with the boron atom adding to the less substituted carbon. wikipedia.orglibretexts.org Subsequent oxidation with hydrogen peroxide would replace the boron with a hydroxyl group, yielding an alcohol. wikipedia.org

Epoxidation : The double bond can be converted to an epoxide (an oxirane ring) using a peroxy acid, such as m-CPBA (meta-chloroperoxybenzoic acid). youtube.commdpi.com This reaction involves the transfer of an oxygen atom from the peroxy acid to the alkene, forming the three-membered epoxide ring. youtube.com The resulting epoxide is a valuable synthetic intermediate.

The proximity of the azetidine nitrogen may influence these reactions through electronic effects or by coordinating with reagents, potentially affecting the stereochemical outcome.

When the double bond is located inside the four-membered ring (endocyclic), the resulting structures are known as azetines. These are highly strained and reactive molecules. researchgate.net There are two primary isomers: 1-azetines, which contain a carbon-nitrogen double bond (an imine), and 2-azetines, which contain a carbon-carbon double bond (an enamine within a strained ring). researchgate.net

1-Azetines (or Δ¹-azetines) feature a reactive imine moiety. Their chemistry is dominated by addition reactions across the C=N bond and cycloadditions where the imine acts as a dienophile or dipolarophile. researchgate.net They readily undergo [3+2] cycloadditions with 1,3-dipoles like nitrile oxides and nitrile ylides to form fused bicyclic systems. khanacademy.org Addition of hydride reagents or reactions under acidic or basic conditions can lead to functionalized azetidines or β-lactams. researchgate.net

2-Azetines (or Δ²-azetines) contain a strained C=C bond, making them highly reactive partners in cycloaddition reactions. researchgate.net The olefinic π-bond allows these heterocycles to participate in various cycloadditions that rapidly build molecular complexity. researchgate.net Their reactivity is diverse and has been explored in several contexts:

[2+2] Cycloadditions : They can react with ketenes and isocyanates to form complex fused bicyclic azetidines. researchgate.net

[3+2] Cycloadditions : These reactions are valuable for creating fused five-membered rings. researchgate.net

[4+2] Cycloadditions (Diels-Alder Reactions) : 2-Azetines can act as dienophiles, reacting with dienes to afford complex cycloadducts. researchgate.net

The table below summarizes the key cycloaddition reactivities of these unsaturated azetidine derivatives.

| Azetine Type | Cycloaddition | Reacting Partner | Product Type |

| 1-Azetine | [3+2] | Nitrile Oxides, Nitrile Ylides | Fused 5-membered heterocycle |

| 2-Azetine | [2+2] | Ketenes, Isocyanates | Fused 4-membered heterocycle |

| 2-Azetine | [4+2] | Dienes | Fused 6-membered heterocycle |

Beyond cycloadditions, 2-azetines also undergo radical additions and transition-metal-catalyzed additions across the double bond to yield a wide range of substituted azetidines. researchgate.net

Computational and Theoretical Chemistry Studies on Azetidine Systems

Electronic Structure Investigations

The electronic structure of azetidine (B1206935) is fundamental to its chemical behavior. Ab initio and density functional theory (DFT) methods have been employed to determine the optimized minimum-energy geometries and electronic properties of cyclic amines, including azetidine researchgate.net. DFT-based models, such as the B3LYP/6-311G** model, are used to obtain geometries and infrared spectra, ensuring that optimized structures represent true energy minima by confirming the absence of imaginary frequencies mdpi.com. Such studies are crucial for understanding how the electronic properties and charge distributions within the azetidine ring influence its stability and interactions mdpi.com.

The study of radical cations is essential for understanding the behavior of molecules in redox processes. Computational methods, particularly DFT, are invaluable for mapping the spin density distribution in these open-shell species. In radical cations derived from nitrogen-containing heterocycles, the distribution of the unpaired electron (spin density) is often delocalized across the molecule nih.gov. For instance, studies on phenothiazine-based radical cations show that spin density can be distributed throughout the entire molecule nih.gov. Computational models can predict how structural modifications, such as the introduction of electron-donating groups, affect the spin and charge distribution purdue.edu. These calculations are critical for designing molecules with specific electronic and magnetic properties, where the spin density can be controlled through external stimuli nih.gov. In the case of azafullerene (C₅₉N), a heterofullerene radical, the unpaired electron is located on the carbon atom adjacent to the nitrogen substituent nih.gov.

Conformational Energy Landscapes and Ring Strain Quantitation

Both ab initio and DFT calculations are extensively used to explore the conformational landscapes of azetidine and its derivatives researchgate.netnih.gov. These methods can accurately predict equilibrium geometries, harmonic vibrational frequencies, and the associated electronic energies researchgate.net. For L-azetidine-2-carboxylic acid, computational studies have shown that the four-membered ring can exist in either puckered structure, depending on the conformation of the peptide backbone nih.gov. This flexibility is a consequence of its less puckered nature compared to larger rings nih.gov.

Various DFT functionals, including B3LYP, wB97XD, and M06-2X, have been benchmarked against higher-level methods like CCSD(T) to determine their accuracy in calculating properties such as strain energies researchgate.net. These studies help in selecting the appropriate computational level of theory to achieve reliable results that are comparable to experimental data researchgate.net.

Table 1: Comparison of Computational Methods for Azetidine Strain Energy This table is interactive and can be sorted by clicking on the headers.

| Method | Basis Set | Calculated Property | Reference |

|---|---|---|---|

| Self-consistent field theory | cc-pVDZ, cc-pVTZ, cc-pVQZ | Strain Energy | researchgate.net |

| Second-order perturbation theory (MP2) | cc-pVDZ, cc-pVTZ, cc-pVQZ | Strain Energy, Geometries | researchgate.netresearchgate.net |

| Density Functional Theory (B3LYP, wB97XD, M06-2X) | cc-pVDZ, cc-pVTZ, cc-pVQZ | Strain Energy | researchgate.net |

| Coupled Cluster (CCSD, CCSD(T)) | cc-pVTZ, cc-pVQZ | Strain Energy (Single Point) | researchgate.net |

The reactivity of azetidines is largely governed by the considerable ring strain inherent in the four-membered heterocyclic system researchgate.netresearchwithrutgers.com. The strain energy of the azetidine ring is estimated to be approximately 25.4 kcal/mol . This value is intermediate between the highly strained and reactive aziridines (27.7 kcal/mol) and the relatively unreactive five-membered pyrrolidines (5.4 kcal/mol) . This inherent strain makes the azetidine ring susceptible to ring-opening reactions, as these processes release the stored energy nih.gov.

Computational studies have quantified this strain and linked it to the molecule's propensity to undergo reactions involving the cleavage of the N-C sigma bond . For example, the release of ring strain is a driving force in the β-carbon elimination step of certain rhodium-catalyzed reactions involving azetidine intermediates researchgate.net. The development of synthetic methods, such as radical strain-release photocatalysis, explicitly leverages this property to construct functionalized azetidines from highly strained precursors like azabicyclo[1.1.0]butanes (ABBs) chemrxiv.org. DFT calculations are instrumental in investigating the mechanisms of these strain-release processes chemrxiv.org.

Table 2: Ring Strain Energies of Cyclic Amines This table is interactive and can be sorted by clicking on the headers.

| Compound | Ring Size | Ring Strain (kcal/mol) | Key Feature | Reference |

|---|---|---|---|---|

| Aziridine (B145994) | 3 | 27.7 | Highly reactive | |

| Azetidine | 4 | 25.4 | Moderately stable, unique reactivity | |

| Pyrrolidine | 5 | 5.4 | Relatively unreactive |

Molecular Modeling of Intermolecular Interactions

Molecular modeling techniques, including molecular docking and molecular dynamics simulations, are used to study how azetidine derivatives interact with other molecules, which is particularly relevant in the context of medicinal chemistry researchgate.net. Quantum chemical methods can elucidate the electronic and thermodynamic properties that govern these interactions researchgate.net.

In the realm of reaction mechanisms, computational studies have been used to investigate intermolecular cycloaddition reactions for azetidine synthesis. For example, the aza Paternò–Büchi reaction, a [2+2] photocycloaddition, has been modeled using DFT (specifically, the M06-2X functional) to understand the triplet state reactivity of oximes with alkenes, leading to the formation of azetidines researchgate.netnih.gov. These models confirm the critical role of specific substituents in directing the reaction pathway researchgate.net. Similarly, computational modeling has been used to guide the synthesis of azetidines from alkenes and oximes, predicting which pairs will react successfully mit.edu.

Prediction of Reactivity and Selectivity

A significant application of computational chemistry is the prediction of chemical reactivity and selectivity, which can guide synthetic efforts and reduce trial-and-error experimentation mit.edu. By calculating frontier molecular orbital energies for reactants, computational models can predict the feasibility and potential yield of reactions designed to form azetidines mit.edu. Researchers have successfully used such models to screen potential substrates for photocatalytic azetidine synthesis, with the predictions showing high accuracy when tested experimentally mit.edu.

Furthermore, DFT calculations have been employed to explain the regioselectivity observed in the intramolecular aminolysis of epoxy amines. By calculating the transition state energies for the formation of either an azetidine (4-exo cyclization) or a pyrrolidine (5-endo cyclization), researchers can predict which product will be favored. For cis-epoxy amines, calculations showed that the transition state leading to the azetidine was significantly lower in energy than that leading to the pyrrolidine, which was consistent with experimental outcomes frontiersin.org. This predictive power is crucial for designing selective synthetic routes to complex molecules containing the azetidine motif frontiersin.org.

2 Ethylazetidine and Azetidine Derivatives As Synthetic Building Blocks

Precursors for Complex Nitrogen Heterocycles

Azetidines, including 2-substituted derivatives like 2-ethylazetidine (B7941187), are valuable building blocks in organic synthesis due to their inherent ring strain. researchgate.net This strain, while rendering them more stable than their three-membered aziridine (B145994) counterparts, allows for unique reactivity that can be harnessed for the construction of more complex nitrogen-containing heterocycles. researchgate.netrsc.org The chemistry of azetidines is a developing field compared to more common heterocycles like pyrrolidines and piperidines, largely due to historical challenges in their synthesis. researchgate.net However, recent advancements have made functionalized azetidines more accessible, opening new avenues for their use as precursors. rsc.orgorganic-chemistry.org

The reactivity of the azetidine (B1206935) ring can be triggered under specific conditions, leading to ring-opening or ring-expansion reactions. researchgate.net These transformations are key to converting the strained four-membered ring into larger, more complex heterocyclic systems. For instance, functionalized azetidines can undergo ring expansion to form pyrrolidines or even seven-membered azepanes. researchgate.net Furthermore, unsaturated azetidine derivatives, known as azetines, serve as reactive intermediates that can be transformed into a variety of other heterocycles, including five- and six-membered rings. nih.gov The ability to undergo these transformations makes azetidines versatile starting materials for synthesizing diverse nitrogen-containing scaffolds, which are important in medicinal chemistry and materials science. researchgate.netrsc.org

Recent synthetic methodologies that facilitate the construction of the azetidine core include:

Intramolecular C-H amination catalyzed by transition metals like palladium. rsc.org

Photocycloaddition reactions, such as the aza Paternò–Büchi reaction. rsc.org

Titanium-mediated coupling of oxime ethers with Grignard reagents to form spirocyclic azetidines. rsc.org

Lanthanide-catalyzed intramolecular aminolysis of epoxy amines. frontiersin.org

These methods provide access to a wide range of substituted azetidines, which can then be used in subsequent steps to build more elaborate molecular architectures. rsc.orgmdpi.com

Synthesis of Functionalized Amines and Amino Acid Derivatives

The strained four-membered ring of azetidines makes them excellent electrophiles for nucleophilic ring-opening reactions. This reactivity provides a straightforward route to highly substituted, acyclic amines, which are important intermediates in organic synthesis. researchgate.net The regioselectivity of the ring-opening can often be controlled, allowing for the synthesis of specific isomers of functionalized amines.

Azetidines are also crucial starting materials for the synthesis of non-natural amino acid derivatives. mdpi.comnih.gov These derivatives are of significant interest in medicinal chemistry and protein engineering. For example, azetidine carboxylic acids are important scaffolds for creating biologically active compounds and peptides. mdpi.comnih.gov L-azetidine-2-carboxylic acid, a naturally occurring proline analogue, is a well-known example. nih.govwikipedia.org Synthetic strategies, such as the aza-Michael addition to methyl 2-(azetidin-3-ylidene)acetate, have been developed to create novel heterocyclic amino acid-like building blocks. mdpi.comnih.gov These methods allow for the introduction of various heterocyclic amines onto the azetidine scaffold, leading to a diverse library of amino acid derivatives. mdpi.com

Furthermore, stereoselective functionalization of the azetidine ring is possible, enabling the synthesis of optically active amino acid derivatives. acs.orgrsc.org For instance, the diastereoselective α-alkylation of N-borane complexes of azetidine-2-carbonitriles allows for the production of various optically active 2-substituted azetidine-2-carbonitriles, which are precursors to α-amino acids. rsc.org

| Starting Material | Key Reaction | Product Type | Reference |

|---|---|---|---|

| Methyl 2-(azetidin-3-ylidene)acetate | Aza-Michael Addition | Heterocyclic amino acid derivatives | mdpi.comnih.gov |

| Unsaturated carboxylic acid precursors | Metal-catalyzed asymmetric reduction | 2-Azetidinylcarboxylic acids | acs.org |

| N-((S)-1-arylethyl)azetidine-2-carbonitriles | Base-promoted α-alkylation of N-borane complexes | Optically active 2-substituted azetidine-2-carbonitriles | rsc.org |

| α-tert-butyl β-methyl N-(PhF)aspartate | Intramolecular N-alkylation | Enantiopure 3-substituted azetidine-2-carboxylic acids | nih.gov |

Azetidine Carboxylic Acids as Amino Acid Surrogates

Azetidine-2-carboxylic acid (Aze) is a non-proteinogenic amino acid that acts as a structural analogue, or surrogate, of proline. wikipedia.org The primary difference between the two is the ring size: azetidine has a four-membered ring, while proline has a five-membered ring. wikipedia.org This smaller ring size imparts distinct conformational constraints when Aze is incorporated into a peptide chain, influencing the secondary structure of the resulting peptide. acs.orgumich.edu

The ability of Aze to be incorporated into proteins in place of proline has been demonstrated in various biological systems. wikipedia.orgnih.govresearchgate.net For example, it can be incorporated into hemoglobin during in vitro synthesis in rabbit reticulocytes, where it specifically substitutes for proline residues. nih.govresearchgate.net This substitution can alter the protein's conformation and function. sigmaaldrich.com In peptide synthesis, the incorporation of Aze and its derivatives can induce different conformational preferences compared to proline. While proline tends to favor β-turns, some studies suggest that α-alkylated azetidine amino acids may favor γ-turn arrangements. acs.org This makes azetidine carboxylic acids valuable tools for protein engineering and for studying the relationship between peptide conformation and biological activity. acs.orgnih.gov

Applications in Asymmetric Catalysis

Chiral azetidine derivatives have emerged as effective ligands and organocatalysts in asymmetric catalysis. researchgate.netbirmingham.ac.uk Their rigid, four-membered ring structure allows for the creation of well-defined chiral environments around a metal center, which is crucial for achieving high levels of stereoselectivity. ljmu.ac.uknih.gov The development of synthetic methods to produce enantiopure substituted azetidines has been a key driver in this field. ljmu.ac.ukbham.ac.uk

Azetidine-derived ligands have been successfully employed in a range of asymmetric reactions, including:

Henry (nitroaldol) Reactions: Copper complexes of chiral 2,4-cis-disubstituted amino azetidines have been shown to be highly effective catalysts for the Henry reaction between aldehydes and nitromethane, achieving excellent enantioselectivity (up to >99% ee). ljmu.ac.uknih.gov

Friedel-Crafts Alkylations: Chiral azetidine-based catalysts have been utilized to control the stereochemistry in Friedel-Crafts alkylation reactions. researchgate.netbirmingham.ac.uk

Michael-type Additions: These catalysts have also found application in asymmetric Michael additions, a fundamental carbon-carbon bond-forming reaction. researchgate.netbirmingham.ac.uk

Diethylzinc (B1219324) Addition: N-substituted-azetidinylmethanols have served as chiral catalysts for the addition of diethylzinc to aldehydes, achieving high levels of enantioselectivity. researchgate.net

The effectiveness of these catalysts often stems from the specific stereochemistry and substitution pattern of the azetidine ring, which creates a rigid and concave chiral pocket that directs the approach of the reactants. ljmu.ac.uknih.govnih.gov

Chiral Ligand Design

The design of effective chiral ligands is central to asymmetric catalysis. The azetidine scaffold provides a unique platform for this purpose due to its conformational rigidity. rsc.orgnih.gov The cis-configuration of 2,4-disubstituted azetidines, for example, creates an inherently concave shape. ljmu.ac.uknih.gov When chelated to a metal, substituents on the azetidine ring can project over the metal center, creating a sterically defined pocket that influences the stereochemical outcome of a catalyzed reaction. ljmu.ac.uknih.gov

Construction of Peptidomimetics

Peptidomimetics are compounds that mimic the structure and function of natural peptides but often have improved properties, such as enhanced stability against enzymatic degradation or better oral bioavailability. The conformationally constrained nature of the azetidine ring makes it an attractive building block for the construction of peptidomimetics. nih.govresearchgate.net

Incorporating azetidine-based amino acids into peptide sequences can enforce specific backbone conformations, such as turns. nih.govresearchgate.net For instance, the 3-aminoazetidine (3-AAz) subunit has been introduced as a novel turn-inducing element that facilitates the efficient synthesis of small macrocyclic peptides. nih.gov The presence of the azetidine ring can encourage less common peptide conformations and improve the metabolic stability of the resulting macrocycle compared to its all-peptide counterpart. nih.gov

Furthermore, the azetidine nitrogen provides a handle for late-stage functionalization of the peptidomimetic. nih.govresearchgate.net This allows for the attachment of various molecular probes, such as fluorescent dyes or biotin (B1667282) tags, or for the introduction of other functionalities to modulate the compound's biological activity. nih.gov This versatility makes azetidine-containing scaffolds powerful tools in drug discovery for creating novel therapeutic agents. acs.org

| Azetidine Derivative | Application | Key Finding | Reference |

|---|---|---|---|

| 3-Aminoazetidine (3-AAz) | Inducing turns in cyclic peptides | Improves cyclization efficiency and protease stability | nih.gov |

| Azetidine-2-carboxylic acid (Aze) | Proline surrogate in linear peptides | Perturbs the normal secondary structure of polyproline sequences | umich.edu |

| Functionalized azetidine macrocycles | Late-stage modification | Allows attachment of dyes and biotin tags via the azetidine nitrogen | nih.govresearchgate.net |

Role in Nucleic Acid Chemistry (Potential)

While the role of azetidines in nucleic acid chemistry is less established than in peptide chemistry, there is potential for their application in creating modified nucleosides and nucleic acid analogues. The modification of the sugar moiety in nucleosides is a common strategy in the development of therapeutic oligonucleotides, aiming to improve properties like nuclease resistance and binding affinity to target RNA or DNA sequences. nih.govnih.gov

Research has explored the synthesis of fluorescent purine (B94841) analogues modified with azetidine rings. nih.gov These studies have shown that attaching 3-substituted azetidines to purine cores can yield highly emissive fluorophores. nih.gov When such a modified nucleobase is converted into a nucleoside, it can serve as a fluorescent probe to study nucleic acid structure and interactions. nih.gov The sensitivity of these probes to their microenvironment could be useful for investigating the role of modified nucleosides in complex biological contexts like tRNA and rRNA. nih.gov The "click" azide-alkyne cycloaddition reaction is a powerful tool for synthesizing such modified nucleosides, allowing for the connection of an azetidine-containing unit to a nucleobase. mdpi.com Although the incorporation of azetidine rings directly into the backbone of oligonucleotides is not yet a widespread strategy, their use in creating functionalized nucleoside analogues for probing nucleic acid biology represents a promising area of future research. nih.gov

Advanced Spectroscopic and Analytical Techniques for Azetidine Characterization

Mass Spectrometry (MS, HRMS, FAB-Mass)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound. For 2-Ethylazetidine (B7941187) hydrochloride, the molecular weight of the free base (C₆H₁₃N) is 99.17 g/mol . In the mass spectrum, the compound would typically be observed as its protonated molecular ion [M+H]⁺ at m/z 100.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which can be used to confirm the elemental composition of the molecule. rsc.orgmdpi.com For 2-Ethylazetidine, HRMS would distinguish the [M+H]⁺ ion (calculated m/z 100.1126 for C₆H₁₄N⁺) from other ions with the same nominal mass but different elemental formulas.

Fast Atom Bombardment (FAB) Mass Spectrometry is a soft ionization technique particularly useful for polar and non-volatile compounds, such as hydrochloride salts. wikipedia.org In FAB-MS, the sample is mixed with a non-volatile matrix (e.g., glycerol) and bombarded with a beam of high-energy neutral atoms (like argon or xenon). wikipedia.orgnih.gov This process desorbs and ionizes the analyte, typically forming an abundant protonated molecular ion [M+H]⁺ with minimal fragmentation. nih.govnih.govtaylorfrancis.com This makes it well-suited for determining the molecular weight of 2-Ethylazetidine hydrochloride.

Table 2: Expected Mass Spectrometry Data for 2-Ethylazetidine

| Ion Species | Formula | Ionization Mode | Calculated m/z (Monoisotopic) | Technique |

| Protonated Molecule | [C₆H₁₃N + H]⁺ | ESI, FAB, CI | 100.1126 | HRMS |

| Fragment (Loss of Ethyl) | [C₄H₈N]⁺ | EI | 70.0657 | MS/MS |

| Fragment (Loss of CH₃) | [C₅H₁₀N]⁺ | EI | 84.0813 | MS/MS |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is used to identify the functional groups present in a compound. ajchem-a.comjmchemsci.comsciencescholar.us The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features.

The most prominent features would include a broad and strong absorption in the 3200-2700 cm⁻¹ region, characteristic of the N-H stretching vibrations of the secondary ammonium (B1175870) salt (R₂NH₂⁺). Aliphatic C-H stretching vibrations from the ethyl group and the azetidine (B1206935) ring would appear in the 2960-2850 cm⁻¹ range. An N-H bending vibration is also expected around 1600-1500 cm⁻¹. The far-infrared spectrum could also be used to study the low-frequency ring-puckering modes of the four-membered ring. tandfonline.com

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | R₂NH₂⁺ (Ammonium) | 3200 - 2700 | Strong, Broad |

| C-H Stretch | CH₃, CH₂, CH (Aliphatic) | 2960 - 2850 | Medium to Strong |

| N-H Bend | R₂NH₂⁺ (Ammonium) | 1600 - 1500 | Medium |

| C-H Bend | CH₃, CH₂ | 1470 - 1370 | Medium |

X-ray Crystallography (for Solid-State Structure Determination)

Single-crystal X-ray crystallography is the most definitive method for determining the precise three-dimensional structure of a crystalline solid. eurjchem.com If a suitable single crystal of this compound can be grown, this technique would provide unambiguous information on its solid-state conformation and stereochemistry. nih.govresearchgate.netresearchgate.net

The analysis would yield exact bond lengths, bond angles, and torsion angles. This data would quantitatively describe the puckered conformation of the azetidine ring and the orientation of the ethyl substituent. Furthermore, it would confirm the ionic nature of the compound, showing the location of the chloride anion relative to the protonated nitrogen atom of the azetidinium cation and detailing the hydrogen bonding network in the crystal lattice.

Electron Paramagnetic Resonance (EPR) Spectroscopy (for Radical Species)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with one or more unpaired electrons, such as free radicals. hi.is The parent compound, this compound, is a diamagnetic species with all electrons paired, and is therefore EPR silent.

However, EPR spectroscopy is the definitive tool for studying radical species that could be derived from 2-Ethylazetidine. chemrxiv.orgchemrxiv.org For example, if the compound were subjected to conditions that lead to one-electron oxidation, an N-centered radical cation could be formed. The EPR spectrum of such a species would provide information about the electronic structure of the radical. researchgate.net Analysis of the spectrum's g-factor and the hyperfine coupling constants (interactions between the unpaired electron and magnetic nuclei like ¹⁴N and ¹H) would allow for the unambiguous identification and structural characterization of the transient radical intermediate.

Future Directions in 2 Ethylazetidine Research

Development of Novel and Green Synthetic Methodologies

The synthesis of azetidines has traditionally been challenging due to the inherent ring strain of the four-membered ring. researchgate.net Future efforts will likely focus on developing more efficient, scalable, and environmentally benign methods for the synthesis of 2-ethylazetidine (B7941187) and its derivatives. Green chemistry principles are increasingly being integrated into synthetic organic chemistry to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. mdpi.com

The application of green synthetic methodologies to the production of 2-ethylazetidine could involve several approaches. One promising area is the use of biocatalysis, employing enzymes to catalyze key steps in the synthetic sequence with high stereoselectivity and under mild reaction conditions. Additionally, the development of one-pot syntheses from readily available starting materials would streamline the process, reduce purification steps, and minimize solvent usage. organic-chemistry.org Microwave-assisted organic synthesis is another green technique that can accelerate reaction times and improve yields for the synthesis of nitrogen-containing heterocycles. mdpi.com

Recent advancements in photocatalysis also offer a novel approach to azetidine (B1206935) synthesis. sciencedaily.com Light-driven reactions can often proceed under mild conditions and can enable unique chemical transformations that are not accessible through traditional thermal methods. sciencedaily.com The development of a photocatalytic method for the synthesis of 2-ethylazetidine could provide a more sustainable and efficient route to this important building block.

Table 1: Comparison of Potential Synthetic Methodologies for 2-Ethylazetidine

| Methodology | Potential Advantages | Key Research Focus |

| Biocatalysis | High stereoselectivity, mild reaction conditions, reduced waste. | Identification and engineering of suitable enzymes. |

| One-Pot Synthesis | Increased efficiency, reduced purification steps, minimized solvent use. | Design of multi-component reactions and tandem catalytic cycles. |

| Microwave-Assisted Synthesis | Accelerated reaction times, improved yields, enhanced reaction control. | Optimization of reaction conditions and solvent selection. |

| Photocatalysis | Mild reaction conditions, unique reactivity, potential for novel bond formations. | Development of suitable photocatalysts and reaction setups. |

Exploration of Underexplored Reactivity Profiles

The strained four-membered ring of 2-ethylazetidine is the source of its unique reactivity. While some reactions of azetidines are well-documented, there remains significant potential to explore underexplored reactivity profiles of 2-ethylazetidine. The presence of the ethyl group at the 2-position can influence the regioselectivity and stereoselectivity of various transformations.

One area for future investigation is the functionalization of the azetidine ring itself. This could involve the development of methods for the selective C-H functionalization of the ring, allowing for the introduction of new substituents at various positions. Such methods would provide rapid access to a diverse range of 2-ethylazetidine derivatives with potentially novel biological activities.

The ring-opening reactions of 2-ethylazetidine also warrant further exploration. The selective cleavage of the C-N or C-C bonds of the azetidine ring can lead to the formation of valuable acyclic amine derivatives. By carefully choosing the reaction conditions and reagents, it may be possible to control the outcome of these ring-opening reactions to produce a variety of functionalized products.

Furthermore, the reactivity of the nitrogen atom in 2-ethylazetidine can be further exploited. While N-alkylation and N-acylation are common transformations, the development of new methods for N-arylation or the introduction of other functional groups on the nitrogen atom could expand the synthetic utility of this compound. The exploration of cycloaddition reactions involving the azetidine ring could also lead to the synthesis of novel polycyclic and heterocyclic systems. nih.gov

Advanced Computational Modeling for Deeper Mechanistic Understanding

Computational chemistry has become an indispensable tool in modern chemical research, providing deep insights into reaction mechanisms and predicting the outcomes of chemical reactions. mit.edu The application of advanced computational modeling to the study of 2-ethylazetidine can provide a deeper understanding of its structure, reactivity, and spectroscopic properties.

Density functional theory (DFT) calculations can be used to model the geometric and electronic structure of 2-ethylazetidine, providing information about bond lengths, bond angles, and charge distribution. This information can be used to rationalize its observed reactivity and to predict its behavior in different chemical environments.

Computational modeling can also be used to investigate the mechanisms of reactions involving 2-ethylazetidine. By calculating the energies of reactants, transition states, and products, it is possible to map out the entire reaction pathway and to identify the key factors that control the outcome of the reaction. This mechanistic understanding can then be used to design new and improved synthetic methods. For example, recent studies have shown that computational models can predict which precursor molecules will successfully react to form azetidines in photocatalyzed reactions. mit.edubioquicknews.com

Furthermore, computational methods can be used to predict the spectroscopic properties of 2-ethylazetidine and its derivatives, such as their NMR and IR spectra. These predictions can be used to aid in the characterization of new compounds and to interpret experimental data.

Table 2: Applications of Computational Modeling in 2-Ethylazetidine Research

| Computational Method | Application | Insights Gained |

| Density Functional Theory (DFT) | Geometric and electronic structure analysis. | Bond lengths, bond angles, charge distribution, frontier molecular orbitals. |

| Transition State Theory | Mechanistic investigation of reactions. | Reaction pathways, activation energies, identification of key intermediates. |

| Spectroscopic Prediction | NMR, IR, and other spectral simulations. | Aid in compound characterization and interpretation of experimental data. |

Expanding the Scope of Azetidines as Versatile Building Blocks

Azetidines are increasingly recognized as valuable building blocks in organic synthesis and medicinal chemistry. rsc.orgresearchgate.net Their rigid, three-dimensional structure can impart favorable properties to drug candidates, such as improved metabolic stability and binding affinity. The 2-ethylazetidine scaffold, with its specific substitution pattern, offers a unique starting point for the synthesis of a wide range of complex molecules.

Future research will likely focus on expanding the use of 2-ethylazetidine as a building block in the synthesis of novel bioactive compounds. This could involve the incorporation of the 2-ethylazetidine moiety into larger molecules to probe its effect on their biological activity. The development of new methods for the functionalization of 2-ethylazetidine will be crucial for expanding its utility in this area.

Moreover, 2-ethylazetidine can serve as a precursor for the synthesis of other heterocyclic systems. Ring-expansion reactions, for example, could be used to convert the four-membered azetidine ring into larger five- or six-membered nitrogen-containing heterocycles, which are also prevalent in pharmaceuticals.

The unique conformational constraints of the azetidine ring can also be exploited in the design of peptidomimetics and other molecules with well-defined three-dimensional structures. By incorporating the 2-ethylazetidine scaffold into these molecules, it may be possible to control their conformation and to enhance their biological activity. The development of new synthetic strategies that allow for the efficient incorporation of 2-ethylazetidine into these complex architectures will be a key area of future research. nih.gov

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-Ethylazetidine hydrochloride in a laboratory setting?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or ring-closing reactions. For example, a protocol adapted from similar azetidine derivatives (e.g., pyridoxine hydrochloride) may use anhydrous solvents (e.g., dichloromethane) under nitrogen atmosphere to minimize hydrolysis . Critical parameters include:

- Temperature control : Reactions often proceed at −20°C to 25°C to avoid side reactions.

- pH adjustment : Acidic conditions (pH 2–3) using HCl gas or aqueous HCl ensure proper protonation of the amine group .

- Purification : Recrystallization in ethanol/water mixtures or column chromatography (silica gel, eluent: methanol/ethyl acetate) improves purity (>95% by HPLC) .

Q. How can researchers validate the purity of this compound post-synthesis?

- Methodological Answer : Analytical techniques include:

- HPLC : Use a C18 column with a mobile phase of phosphate buffer (pH 3.0) and acetonitrile (70:30 v/v) at 1 mL/min flow rate. Monitor UV absorption at 210 nm .

- NMR spectroscopy : Confirm structural integrity via characteristic peaks (e.g., δ 3.2–3.5 ppm for azetidine ring protons, δ 1.2–1.5 ppm for ethyl group) .

- Mass spectrometry : Validate molecular weight (e.g., [M+H]+ peak at m/z 136.1) .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer : Follow OSHA and ECHA guidelines:

- Engineering controls : Use fume hoods for weighing and reactions to prevent inhalation .

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Respiratory protection (N95 masks) is required if ventilation is insufficient .

- Spill management : Neutralize with sodium bicarbonate and absorb with inert materials (e.g., vermiculite) .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for this compound synthesis?

- Methodological Answer : A 2³ factorial design evaluates variables:

- Factors : Temperature (20–40°C), solvent ratio (ethanol/water: 1:1 to 3:1), and HCl concentration (1–3 M).

- Response variables : Yield (%) and purity (HPLC area %).

- Example table (adapted from hydroxyzine hydrochloride studies ):

| Run | Temp (°C) | Solvent Ratio | HCl (M) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| 1 | 20 | 1:1 | 1 | 62 | 92 |

| 2 | 40 | 3:1 | 3 | 85 | 98 |

- Analysis : Use ANOVA to identify significant factors. For instance, temperature and HCl concentration may dominate yield (p < 0.05) .

Q. How should researchers resolve contradictory data in stability studies of this compound?

- Methodological Answer : Contradictions (e.g., degradation rates in acidic vs. neutral buffers) require:

- Stress testing : Expose samples to heat (40–60°C), humidity (75% RH), and light (UV, 254 nm) for 1–4 weeks .

- Degradation product identification : Use LC-MS to detect byproducts (e.g., ring-opened derivatives at m/z 154.1).

- Statistical reconciliation : Apply Grubbs’ test to exclude outliers and validate reproducibility across ≥3 independent trials .

Q. What strategies improve bioavailability in formulations containing this compound?

- Methodological Answer : For preclinical testing:

- Amorphous solid dispersions : Co-precipitate with polymers (e.g., HPMCAS) via solvent evaporation. Optimize drug-polymer ratios (1:1 to 1:3) to enhance solubility .

- In vitro dissolution : Use USP Apparatus II (50 rpm, 37°C) in simulated gastric fluid (pH 1.2). Compare release profiles to crystalline forms (target: ≥80% dissolution in 30 min) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.